m-DITHIANE, 2-(p-CHLOROPHENYL)-

Vue d'ensemble

Description

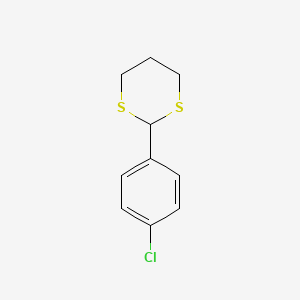

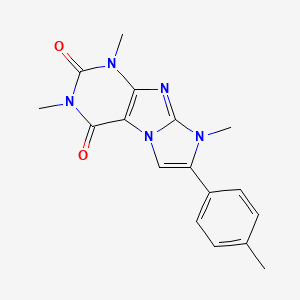

“m-DITHIANE, 2-(p-CHLOROPHENYL)-” is a chemical compound with the molecular formula C10H11ClS2. It is used in various scientific and industrial applications .

Synthesis Analysis

1,3-Dithianes and 1,3-dithiolanes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst .

Molecular Structure Analysis

The molecular structure of “m-DITHIANE, 2-(p-CHLOROPHENYL)-” consists of a dithiane group (a six-membered cyclic compound with two sulfur atoms) attached to a chlorophenyl group . The molecular weight of this compound is 230.8 g/mol.

Applications De Recherche Scientifique

1. Application in Antimicrobial Studies

- Summary of the Application : This study reports the synthesis of metal complexes of mixed ligands p-Chlorophenyl-, p-Bromophenyl-dithiocarbamates . The complexes were synthesized to evaluate their antimicrobial activities .

- Methods of Application : The spectral properties of the metal complexes [Zn(II), Cd(II), Hg(II), Cu(II), Co(II) and Ni(II)] were obtained using the FTIR and UV/Vis spectroscopic techniques . Melting point and solubility measurements were also carried out .

- Results or Outcomes : The antibacterial studies revealed that these complexes as well as the ligands could serve as possible antibacterial agents against pathogens . It was observed that these complexes were non-toxic, non-electrolytic and stable solids .

2. Application in Synthesis of Thiophene Derivatives

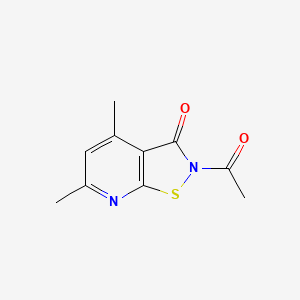

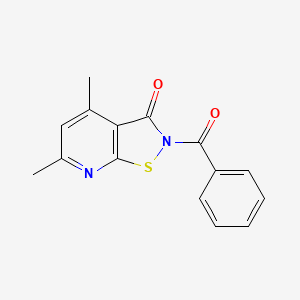

- Summary of the Application : Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Methods of Application : The synthesis of thiophene derivatives involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .

- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Application in Corrosion Inhibition

- Summary of the Application : Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This application is particularly important in industries where metal components are exposed to harsh environments that can lead to corrosion .

- Methods of Application : The effectiveness of the corrosion inhibitor is typically evaluated using electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy .

- Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can significantly reduce the rate of corrosion, thereby extending the lifespan of the metal components .

4. Application in Organic Semiconductors

- Summary of the Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Methods of Application : The synthesis of organic semiconductors involves the formation of conjugated systems, where the thiophene ring acts as a building block . The properties of the semiconductor can be tuned by modifying the thiophene ring or by introducing other functional groups .

- Results or Outcomes : Organic semiconductors based on thiophene derivatives have shown promising results in terms of their electrical properties and stability .

5. Application in Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives

- Summary of the Application : Thiazolo[3,2-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

- Methods of Application : Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .

- Results or Outcomes : Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, have shown huge synthetic potential .

6. Application in Design of New Medicines

- Summary of the Application : Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

- Methods of Application : The design of new medicines involves the synthesis of thiazolo[3,2-a]pyrimidine derivatives and their subsequent testing for biological activity .

- Results or Outcomes : The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3-dithiane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClS2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5,10H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMIKGLVFJCJDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145923 | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1,3-dithiane | |

CAS RN |

10359-09-8 | |

| Record name | 2-(4-Chlorophenyl)-1,3-dithiane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10359-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Dithiane, 2-(p-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, 3-(phenoxymethyl)-](/img/structure/B1661831.png)

![2-{[2-Nitro-4-(trifluoromethyl)phenyl]thio}pyridinium-1-olate](/img/structure/B1661844.png)

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)